Comprehensive Technical Guide: Physical and Chemical Properties of 2-(2-Methoxyphenyl)-3-phenylacrylic Acid
Comprehensive Technical Guide: Physical and Chemical Properties of 2-(2-Methoxyphenyl)-3-phenylacrylic Acid
Executive Summary
In the landscape of organic synthesis and medicinal chemistry, α-aryl cinnamic acid derivatives serve as critical structural nodes. 2-(2-Methoxyphenyl)-3-phenylacrylic acid (CAS: 1657-65-4) is a highly versatile, sterically constrained building block. Characterized by its rigid α,β-unsaturated backbone and the electron-donating ortho-methoxy substitution, this compound is frequently utilized as an intermediate in the synthesis of complex polycyclic scaffolds, unnatural amino acids, and biologically active stilbenes.
This whitepaper provides an in-depth technical profiling of its physicochemical properties, elucidates the causality behind its synthetic pathways, and establishes self-validating experimental protocols for its preparation and downstream application.
Structural and Physicochemical Profiling
Understanding the macroscopic behavior of 2-(2-Methoxyphenyl)-3-phenylacrylic acid requires an analysis of its molecular topology. The presence of the bulky 2-methoxyphenyl group at the α-position forces the molecule into a sterically hindered conformation. This steric clash disrupts the ideal planarity of the conjugated system, significantly influencing its solubility, crystallization behavior, and reactivity profile .
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Technical Significance |
| CAS Number | 1657-65-4 | Unique registry identifier for regulatory compliance and procurement. |
| Molecular Formula | C₁₆H₁₄O₃ | Dictates baseline mass and elemental composition. |
| Molecular Weight | 254.28 g/mol | Falls well within Lipinski's Rule of 5, indicating excellent drug-likeness potential. |
| Exact Mass | 254.0943 Da | Crucial target mass for High-Resolution Mass Spectrometry (HRMS) validation. |
| H-Bond Donors | 1 | The carboxylic acid (-OH) provides a critical anchor for receptor binding or basic extraction. |
| H-Bond Acceptors | 3 | Carbonyl (C=O), hydroxyl (-OH), and methoxy (-OCH₃) oxygens facilitate solvent interactions. |
| Rotatable Bonds | 4 | Confers moderate conformational flexibility while the alkene core maintains structural rigidity. |
Mechanistic Pathways: The Perkin Condensation
The de novo synthesis of 2-(2-Methoxyphenyl)-3-phenylacrylic acid is classically achieved via a modified Perkin Reaction . This condensation involves an aromatic aldehyde (benzaldehyde) and an aliphatic acid anhydride, driven by a weak base.
According to established mechanistic studies , the reaction proceeds via the rapid acetylation of a β-alkoxide intermediate. Because the elimination of acetic acid from this intermediate requires significant thermal energy, the reaction is typically driven at reflux temperatures. The steric bulk of the ortho-methoxy group heavily influences the stereochemical outcome, often yielding a mixture of geometric isomers where the aromatic rings are forced out of co-planarity to relieve steric strain.
Fig 1: Mechanistic workflow of the Perkin condensation yielding the target acrylic acid.
Self-Validating Experimental Protocol: Synthesis and Isolation
As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system . The following methodology incorporates built-in checkpoints to ensure chemical integrity at every stage of the synthesis .
Step 1: Reagent Assembly & Activation
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Action: In a flame-dried round-bottom flask equipped with a reflux condenser, combine 10.0 mmol of benzaldehyde, 10.0 mmol of 2-methoxyphenylacetic acid, 15.0 mmol of acetic anhydride, and 12.0 mmol of triethylamine.
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Causality: Triethylamine serves as a mild, highly soluble organic base to deprotonate the α-carbon of the phenylacetic acid derivative. Acetic anhydride acts dually as the solvent and the activating agent, forming a highly electrophilic mixed anhydride intermediate that facilitates the aldol addition.
Step 2: Thermal Condensation
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Action: Heat the reaction mixture to a gentle reflux (approx. 130–140 °C) under an inert argon atmosphere for 5 hours.
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Causality: High thermal energy is mandatory to overcome the activation barrier for the elimination of acetic acid from the sterically hindered β-alkoxide intermediate.
Step 3: Quenching & Primary Workup
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Action: Cool the mixture to 80 °C and slowly add 20 mL of distilled water. Stir vigorously for 30 minutes.
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Causality: Water hydrolyzes the unreacted acetic anhydride into water-soluble acetic acid, preventing the target carboxylic acid from remaining trapped as a mixed anhydride during the extraction phase.
Step 4: Acid-Base Extraction (Validation Checkpoint 1)
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Action: Transfer the mixture to a separatory funnel, dilute with 30 mL of diethyl ether, and extract with 1M NaOH (3 x 20 mL).
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Causality: The target product (pKa ~4.5) is deprotonated and partitions into the aqueous layer as a highly soluble sodium salt. Unreacted benzaldehyde and non-polar byproducts remain in the ether layer.
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Self-Validation: Spot the ether layer on a TLC plate (Hexanes:EtOAc 8:2). The absence of a baseline spot under UV light confirms the successful transfer of the target product into the aqueous phase.
Step 5: Acidification & Crystallization (Validation Checkpoint 2)
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Action: Acidify the combined aqueous layers with 6M HCl dropwise until pH 2 is reached. Collect the resulting precipitate via vacuum filtration and wash with cold water.
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Causality: Protonation forces the target compound out of the aqueous solution due to its high lipophilicity.
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Self-Validation: Perform ¹H-NMR (DMSO-d₆) on the crude solid. The presence of a characteristic vinylic proton singlet at ~7.8 ppm confirms the formation of the α,β-unsaturated system. A single sharp peak indicates geometric purity, while a split peak indicates an E/Z isomeric mixture requiring further recrystallization from ethanol.
Downstream Applications in Drug Development
The true value of 2-(2-Methoxyphenyl)-3-phenylacrylic acid lies in its utility as a divergent synthetic node. By manipulating the functional groups, researchers can access a wide array of privileged scaffolds used in modern drug discovery.
Fig 2: Divergent synthetic applications of the α-aryl cinnamic acid scaffold.
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Stilbene Synthesis: Copper-catalyzed decarboxylation removes the carboxylic acid moiety, yielding ortho-methoxy stilbene derivatives, which are heavily investigated for their anti-cancer and antioxidant properties.
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Phenanthrene Scaffolds: Palladium-catalyzed oxidative cyclization forces the two aromatic rings to couple, generating polycyclic phenanthrene derivatives commonly found in natural product synthesis.


